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Compound of Interest

Compound Name: 3-Amino-2-chloroisonicotinamide
CAS No.: 342899-34-7
Cat. No.: B1272029
Get Quote
. J

CAS: 342899-34-7 | Formula: CeHsCIN3O | MW: 171.58 g/mol

Executive Summary

3-Amino-2-chloroisonicotinamide (ACIN) is a high-value heterocyclic scaffold used primarily
as an intermediate in the synthesis of fused polycyclic systems, such as pyrido[3,4-
d]pyrimidines and naphthyridine derivatives, which are prevalent in kinase inhibitor discovery
(e.g., EGFR, VEGFR targets).

The molecule possesses a "push-pull" electronic structure: the electron-withdrawing chlorine
(C2) and amide (C4) groups compete with the electron-donating amino group (C3). This unique
electronic environment dictates its solubility profile (pH-dependent) and stability risks
(hydrolysis and photolytic degradation). This guide provides the operational framework for
handling, solubilizing, and stress-testing ACIN to ensure data integrity in downstream biological
or synthetic assays.

Physicochemical Profile
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Understanding the fundamental constants of ACIN is prerequisite to experimental design. The
proximity of the amino and amide groups creates potential for intramolecular hydrogen
bonding, affecting solubility.

Property Value | Characteristic Implication for Handling

Color change indicates

Appearance Off-white to light yellow solid o )
oxidation or photolysis.
High lattice energy; difficult to
Melting Point ~323°C (Predicted) dissolve without heating or
polar aprotic solvents.
Weakly basic. Requires pH < 2
pKa (Pyridine N) ~3.2 (Estimated) for significant protonation and
aqueous solubility.
) ) Acts as a weak acid only under
pKa (Amide) ~14.1 (Estimated) ) »
extremely basic conditions.
Moderately lipophilic; prefers
LogP ~0.6 -0.8 organic partitioning but not
highly hydrophobic.
High potential for aggregation
H-Bond Donors 2 (-NHz, —CONHz2) ap 991

in non-polar solvents.

Structural Insight: The 2-chloro substituent exerts a strong inductive effect (-1), lowering the
basicity of the pyridine nitrogen compared to unsubstituted 3-aminopyridine. Consequently,
agueous solubility at neutral pH is negligible.

Solubility Analysis & Solvent Selection
Aqueous Solubility

ACIN exhibits poor aqueous solubility at physiological pH (7.4).

e Mechanism: The lattice energy is high due to intermolecular hydrogen bonding network
between the amide and amine groups.
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» pH Dependency: Solubility increases significantly only below pH 2.0, where the pyridine
nitrogen protonates. However, low pH poses a stability risk (acid-catalyzed hydrolysis).

Organic Solvent Compatibility

For stock solution preparation, polar aprotic solvents are required to disrupt the crystal lattice.

DMSO (Dimethyl Sulfoxide):Recommended. Solubility > 50 mM. Suitable for biological assay
stocks (typically diluted 1000x).

DMF (Dimethylformamide): Good solubility, but avoid for biological assays due to toxicity.

Ethanol/Methanol: Moderate to low solubility. Heating may be required, which risks
degradation.

Chloroform/DCM: Poor solubility.

Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (precipitation from DMSO) for critical formulation data. Use this
thermodynamic method.

Preparation: Weigh 10 mg of ACIN into a 4 mL amber glass vial.

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4) or solvent.

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PVDF filter
(pre-saturated).

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

o Note: Construct a calibration curve using a DMSO stock standard.

Stability Profile & Degradation Pathways

The stability of ACIN is compromised by three primary vectors: Hydrolysis, Oxidation, and
Photolysis.
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Degradation Mechanisms
o Amide Hydrolysis: The C4-amide is susceptible to hydrolysis, converting ACIN to 3-amino-2-

chloroisonicotinic acid. This is accelerated by extreme pH (both acid and base) and heat.

o Dechlorination: While the C2-Cl bond is relatively stable, it can undergo nucleophilic
aromatic substitution (SNAr) in the presence of strong nucleophiles (e.g., thiols in assay
buffers) or under UV light exposure (radical mechanism).

o Oxidation: The C3-amino group is sensitive to air oxidation, leading to "browning" of the solid
or solution (formation of azo/nitro species).

Visualization of Degradation Logic

The following diagram maps the critical degradation pathways and the logic for stability testing.
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Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the dominant risk in
aqueous formulation.

Experimental Protocols: Stability Stress Testing

To validate the integrity of ACIN batches, perform this Forced Degradation Protocol. This is
essential before using the material in expensive screens or synthesis.
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HPLC Method Parameters

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 150 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).

Flow Rate: 1.0 mL/min.

Stress Conditions Table

Prepare a 1 mg/mL stock in DMSO, then dilute 1:10 into the stress media.

. ) Expected Acceptance
Stress Type Condition Duration L
Degradant Criteria
) ] Carboxylic Acid <5%
Acid Hydrolysis 0.1 N HCI, 60°C 4 Hours ) )
(Early eluting) degradation
, 0.1 N NaOH, , _ < 5%
Base Hydrolysis ] 2 Hours Carboxylic Acid ]
Ambient degradation
o 3% H20z2, N-Oxide / Azo <2%
Oxidation ] 2 Hours ] ]
Ambient species degradation
. o De-chlorinated < 2%
Photostability UV / Vis Light 24 Hours ] )
species degradation
60°C (Solid Aggregates / <1%
Thermal 7 Days ) )
State) Dimers degradation

Workflow Diagram

The following workflow ensures a rigorous "Go/No-Go" decision process for material usage.
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Figure 2: Quality Control and Stability Testing Workflow.
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Handling and Storage Recommendations

Based on the chemical susceptibilities identified above, adhere to these strict storage
protocols:

o Temperature: Store solid at 2—-8°C for short term (<1 month) or -20°C for long term.

o Atmosphere: The amino group is oxidation-prone.[1] Flush vials with Argon or Nitrogen after
every use.

o Light: Use amber vials or wrap containers in aluminum foil to prevent photodechlorination.
e Solution Storage:

o DMSO stocks (10-50 mM) are stable at -20°C for up to 3 months.

o Avoid storing in agueous buffers for >24 hours. Prepare fresh for daily experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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